molecular formula C14H11ClF3NO B2488193 (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine CAS No. 1715359-80-0

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2488193
CAS No.: 1715359-80-0
M. Wt: 301.69
InChI Key: QDNNIPSRLCCODT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethoxy)aniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride and lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives.

Scientific Research Applications

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
  • 4-(Trifluoromethyl)phenol

Uniqueness

(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is unique due to the presence of both a chlorophenyl group and a trifluoromethoxyphenyl group, which impart distinct chemical properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNNIPSRLCCODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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